molecular formula C14H16N6O2S B3010101 1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 1448051-34-0

1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B3010101
CAS No.: 1448051-34-0
M. Wt: 332.38
InChI Key: GRYPRCZSPUZJLL-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring an imidazole core linked to pyridine and pyrazole moieties. Its molecular formula is C₁₃H₁₅N₅O₂S₂, with a molecular weight of 337.4 g/mol . Imidazole-based compounds are pharmacologically significant due to their broad applications in medicinal chemistry, including anticancer, antimicrobial, and enzyme inhibition activities .

Properties

IUPAC Name

1-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-19-10-14(16-11-19)23(21,22)17-7-9-20-8-5-13(18-20)12-4-2-3-6-15-12/h2-6,8,10-11,17H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYPRCZSPUZJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound with potential biological activities. This article reviews its biological properties, including its anticancer and anti-inflammatory effects, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be analyzed to understand its biological activity. The presence of the imidazole and pyrazole moieties suggests potential interactions with biological targets, particularly in cancer therapy.

Molecular Formula : C13H15N5O2S
Molecular Weight : 301.35 g/mol
CAS Number : 676479-88-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CHep-23.25
Compound DA54926.00

These compounds demonstrated varying degrees of effectiveness, suggesting that structural modifications can enhance anticancer activity.

The mechanism by which 1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide exerts its effects may involve inhibition of key enzymes or pathways involved in cancer progression. For instance, some pyrazole derivatives have been shown to inhibit Aurora-A kinase, a critical regulator of cell division.

Case Studies

Several case studies have investigated the biological efficacy of related compounds:

  • Study on Pyrazole Derivatives :
    • Researchers synthesized various pyrazole derivatives and evaluated their anticancer activity against MCF7 and NCI-H460 cell lines.
    • Results indicated that certain derivatives exhibited IC50 values as low as 0.01 µM, demonstrating potent anticancer properties compared to standard treatments like doxorubicin .
  • Inhibition of CDK2 :
    • A study reported that a closely related compound inhibited cyclin-dependent kinase 2 (CDK2) with an IC50 of 0.95 nM, showcasing the potential for these compounds in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide with structurally or functionally related compounds:

Compound Name Molecular Weight Key Functional Groups Pharmacological Activity Synthesis & Stability Insights Reference
Target Compound
1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
337.4 Imidazole, sulfonamide, pyridine, pyrazole Not explicitly reported (structural analog data suggest antimicrobial/anticancer potential) Likely synthesized via SNAr or amidation
1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide 337.4 Imidazole, sulfonamide, thiophene, pyrazole Not reported Similar synthesis route; thiophene may increase lipophilicity vs. pyridine
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide 392.2 Pyrrole, trifluoromethyl pyridine, imidazole High purity (98.37% HPLC) suggests stability; activity uncharacterized Prepared via amidation; CF₃ group enhances metabolic stability
1-methyl-N-(1-(2-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)ethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine N/A Benzoimidazole, oxadiazole, piperidine Repositioned as antimalarial (48% yield) Cyclocondensation used; oxadiazole may improve target affinity
1-ethyl-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide N/A Tetrahydropyrazolopyridine, ethyl-methyl groups Not reported Bicyclic structure may enhance CNS penetration

Key Observations:

Trifluoromethyl groups (e.g., in ) improve metabolic stability and bioavailability. Oxadiazole moieties (e.g., in ) are associated with enhanced binding to enzymes or receptors due to their planar, electron-deficient nature.

Synthetic Routes :

  • Most analogs are synthesized via nucleophilic aromatic substitution (SNAr) or amidation reactions, with yields ranging from 35% to 48% .

Further in vitro assays are needed to confirm these hypotheses.

Q & A

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂, photolysis under ICH Q1B guidelines). Monitor degradation products via LC-MS/MS and assign structures using MS/MS fragmentation patterns. Shelf-life predictions use Arrhenius kinetics (accelerated stability testing at 40°C/75% RH) .

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